molecular formula C19H22O3 B1582748 4-Ethoxyphenyl 4-butylbenzoate CAS No. 62716-65-8

4-Ethoxyphenyl 4-butylbenzoate

Cat. No.: B1582748
CAS No.: 62716-65-8
M. Wt: 298.4 g/mol
InChI Key: DDDWTNWRNNRWNQ-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 4-butylbenzoate is an organic compound with the molecular formula C19H22O3. It is known for its applications in liquid crystal materials, particularly in the field of display technologies. The compound is characterized by its white to almost white powder or crystalline appearance and has a molecular weight of 298.38 g/mol .

Mechanism of Action

Target of Action

The primary targets of 4-Ethoxyphenyl 4-butylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within biological systems .

Mode of Action

As more studies are conducted, the interaction of this compound with its targets and the resulting changes will become clearer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet fully characterized. These properties are crucial for understanding the bioavailability of the compound. Future research will provide insights into how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, the specific effects of this compound at the molecular and cellular level will be identified .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyphenyl 4-butylbenzoate typically involves the esterification of 4-butylbenzoic acid with 4-ethoxyphenol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, where the reactants are heated together in a solvent like toluene or dichloromethane. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 4-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxyphenyl 4-butylbenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-butylbenzoate
  • 4-Ethoxyphenyl 4-pentylbenzoate
  • 4-Butylphenyl 4-butylbenzoate

Uniqueness

4-Ethoxyphenyl 4-butylbenzoate is unique due to its specific combination of ethoxy and butyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for use in liquid crystal materials, where precise control over molecular alignment and optical properties is essential .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-3-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(12-14-18)21-4-2/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDWTNWRNNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344206
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62716-65-8
Record name 4-Ethoxyphenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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